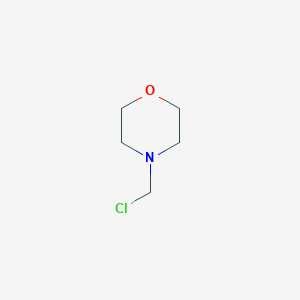

N-氯甲基吗啉

描述

Synthesis Analysis

The synthesis of morpholine derivatives is a common theme across several papers. For instance, the reaction of chloromethylnaphthalene with morpholine in the presence of a palladium catalyst leads to a dearomatization reaction, which is a type of synthesis where the aromatic system is converted into a non-aromatic one . Another study describes the synthesis of charge-transfer complexes involving morpholine and chloranilic or picric acids, indicating the ability of morpholine to participate in electron donor-acceptor interactions . Additionally, morpholine derivatives have been synthesized through reactions with phosphorus pentachloride and chloroethyl isocyanate, showcasing the versatility of morpholine in forming various functional groups .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of a morpholine derivative with palladium was determined, revealing a square planar geometry around the palladium atom . Another study solved the crystal structure of a morpholine complex with palladium, showing a tridentate coordination of the ligand to the metal . These analyses provide insights into the bonding and geometry of morpholine-containing compounds.

Chemical Reactions Analysis

Morpholine and its derivatives undergo a range of chemical reactions. The formation of charge-transfer complexes, as mentioned earlier, is one such reaction where morpholine acts as an electron donor . In another study, morpholine derivatives are used to synthesize rhodium(III) complexes, which are then applied as catalysts in the transfer hydrogenation reaction of ketones, demonstrating the catalytic potential of these compounds . The reactivity of morpholine derivatives with aldehydes to form hydrazones is also reported, highlighting the nucleophilic character of the nitrogen in morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and the nature of substituents. The spectroscopic characterization provides information on the electronic environment of the atoms within the molecules, which is related to their chemical reactivity . The crystal structures obtained from X-ray analysis reveal the solid-state arrangement and intermolecular interactions, which can affect the material properties of these compounds . The studies also discuss the optimization of reaction conditions for the synthesis of morpholine derivatives, which is crucial for achieving high yields and purity .

科学研究应用

1. 环境影响和软体动物杀虫剂的使用

N-氯甲基吗啉及其衍生物已被研究其环境影响,特别是与软体动物杀虫剂处理湖泊有关。Corbet、Green和Betney(1973年)的一项研究调查了在喀麦隆西部湖泊中使用N-三甲基吗啉对血吸虫病传播媒介的应用。研究发现,该处理影响了各种水生物种,但由于未经处理区域的快速重新定居,对鱼类或无脊椎动物种群没有长期影响(Corbet, Green, & Betney, 1973)。

2. 腐蚀抑制

Nnaji等人(2017年)的研究探讨了N-氯甲基吗啉衍生物作为轻钢腐蚀抑制剂的使用。研究发现这些化合物在减少腐蚀方面是有效的,抑制效率根据温度和化合物浓度而变化。该研究为N-氯甲基吗啉衍生物在腐蚀防护中的潜在工业应用提供了见解(Nnaji et al., 2017)。

3. 农药去除的生物吸附剂

2008年,Boudesocque等人的一项研究使用木质纤维素基质从废水中去除农药,包括吗啉衍生物。这项研究对环境清理和水处理具有重要意义,表明生物吸附剂在去除N-氯甲基吗啉衍生物等污染物方面的潜力(Boudesocque et al., 2008)。

4. 衍生物的抗菌活性

Kardile和Kalyane(2010年)对4-硫代吗啉衍生物的合成及其抗菌活性进行了研究。这项研究对开发具有潜在在医疗保健和制药领域应用的新生物活性分子具有相关性(Kardile & Kalyane, 2010)。

5. 生物分子研究中的放射标记技术

Hussain等人(1995年)探讨了氯胺-T和N-氯吗啉在生物分子放射标记中的应用。这项研究对于理解N-氯甲基吗啉衍生物在生物化学和制药研究中的应用至关重要,特别是在标记和追踪生物分子方面(Hussain et al., 1995)。

安全和危害

属性

IUPAC Name |

4-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c6-5-7-1-3-8-4-2-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAHCXPEXLCFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490578 | |

| Record name | 4-(Chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)morpholine | |

CAS RN |

16158-87-5 | |

| Record name | 4-(Chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)